Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25BN2O6 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
It is synthesized through substitution reactions , and its structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
Biochemical Pathways
As an intermediate of 1h-indazole derivatives , it may be involved in the biochemical pathways associated with these derivatives.
Result of Action
As an intermediate of 1H-indazole derivatives , it may contribute to the effects of these derivatives, which include anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Biological Activity
Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, properties, and biological effects based on available research findings.
- Molecular Formula: C17H25BN2O6
- Molecular Weight: 364.201 g/mol
- CAS Number: 855738-60-2
- Appearance: White to off-white crystalline powder
- Melting Point: 166–169 °C
- Purity: ≥97% .
Synthesis
The synthesis of this compound typically involves several steps including the protection of amines and the use of boron-based reagents. The compound is derived from the reaction of 2-nitroaniline derivatives with boron compounds under controlled conditions to ensure high yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve the inhibition of specific kinases associated with tumor growth and proliferation. For instance:
- Inhibition of Kinases : The compound has shown to selectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .
- Multidrug Resistance Reversal : It has been reported that this compound may also act as a multidrug resistance (MDR) reverser by blocking efflux pumps that cancer cells utilize to expel chemotherapeutic agents .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. The compound may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Study on Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value in the micromolar range against breast and lung cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death.
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast) | 12.5 |
A549 (Lung) | 15.0 |
HeLa (Cervical) | 20.0 |
This data suggests a promising potential for further development as an anticancer therapeutic agent.
Neuroprotection Research
In a preliminary study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Control | 40 |
Compound Treatment (10 µM) | 70 |
Compound Treatment (20 µM) | 85 |
These findings indicate that the compound may hold potential as a neuroprotective agent.
Properties
IUPAC Name |
tert-butyl N-[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-10-11(8-9-13(12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMGRPWMDJGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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